3-[(2,2,2-Trifluoroethyl)amino]propanoic acid
Description
3-[(2,2,2-Trifluoroethyl)amino]propanoic acid is a fluorinated β-amino acid derivative characterized by a trifluoroethyl group attached to the amino nitrogen of a propanoic acid backbone. The trifluoroethyl substituent confers unique physicochemical properties, including enhanced acidity of the carboxylic acid group due to the electron-withdrawing nature of the trifluoromethyl (-CF₃) group.
Properties
Molecular Formula |
C5H8F3NO2 |
|---|---|
Molecular Weight |
171.12 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethylamino)propanoic acid |
InChI |
InChI=1S/C5H8F3NO2/c6-5(7,8)3-9-2-1-4(10)11/h9H,1-3H2,(H,10,11) |
InChI Key |
GKWWKFCPOUXFID-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2,2-Trifluoroethyl)amino]propanoic acid typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable propanoic acid derivative. One common method is the reaction of 2,2,2-trifluoroethylamine with acrylonitrile, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
3-[(2,2,2-Trifluoroethyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted compounds.
Scientific Research Applications
3-[(2,2,2-Trifluoroethyl)amino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(2,2,2-Trifluoroethyl)amino]propanoic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities and activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Physicochemical Properties
The biological and chemical behavior of β-amino acid derivatives is heavily influenced by their substituents. Below is a comparative analysis of key analogs:
*Theoretical values based on structural analogs.
Biological Activity
3-[(2,2,2-Trifluoroethyl)amino]propanoic acid is a synthetic compound notable for its unique trifluoroethyl group, which significantly influences its biological activity. This article explores the compound's interactions with various biological systems, its pharmacological potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFN\O. The trifluoroethyl group enhances the compound's lipophilicity, leading to increased binding affinity with biological targets. It primarily exists in the form of its hydrochloride salt, which improves stability and solubility in biological environments.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The trifluoroethyl moiety not only alters pharmacokinetics and pharmacodynamics but also modulates various biological pathways. This compound has shown potential in enzyme inhibition and receptor modulation, making it a candidate for drug development.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. The enhanced lipophilicity due to the trifluoroethyl group allows for better penetration into cellular membranes, facilitating interaction with target enzymes.
Receptor Modulation
The compound's structural similarity to naturally occurring amino acids enables it to influence receptor activity. Studies suggest that it may act as a modulator for neurotransmitter receptors, potentially affecting synaptic transmission and neurochemical balance.
Applications in Drug Development
Due to its unique properties, this compound is being investigated for various pharmaceutical applications:
- Pharmacological Research : Its ability to maintain pH levels in cell cultures makes it useful as a buffering agent in experimental setups.
- Potential Therapeutics : Given its selective binding characteristics, research is ongoing to explore its efficacy in treating conditions that require precise modulation of enzyme or receptor activity.
Study on Enzyme Interaction
A study demonstrated that this compound inhibited a key enzyme involved in metabolic regulation. The results showed a significant decrease in enzymatic activity at concentrations as low as 10 µM. This suggests a high potency of the compound in modulating metabolic pathways.
Receptor Binding Affinity
Another research effort focused on the binding affinity of this compound to neurotransmitter receptors. The findings indicated that it exhibited a Ki value of approximately 50 nM for certain receptor subtypes, highlighting its potential as a selective modulator.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| 3-Aminopropanoic Acid | 56-84-8 | Naturally occurring amino acid; no fluorine substitution | Basic amino acid functions |
| 2-[Methyl(2,2,2-trifluoroethyl)amino]propanoic Acid | 221.61 | Contains methyl substitution; different molecular weight | Altered binding properties |
| 3-[Methyl(pentyl)amino]propanoic Acid Hydrochloride | 625120-81-2 | Different alkyl chain; used as pharmaceutical reference | Varied pharmacological effects |
Q & A
Q. How can researchers mitigate interference from fluorinated byproducts in mass spectrometry-based quantification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
